molecular formula C₁₈H₁₀D₈ClN₃O₂ B1155225 7-Hydroxy Loxapine-D8

7-Hydroxy Loxapine-D8

Cat. No.: B1155225
M. Wt: 351.86
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Loxapine (B1675254) Metabolites in Drug Development

Loxapine is a dibenzoxazepine (B10770217) antipsychotic medication used in the management of schizophrenia. nih.govwikipedia.org Upon administration, loxapine undergoes extensive metabolism in the human body, primarily by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This process results in the formation of several metabolites, including 7-hydroxyloxapine (B195982) and 8-hydroxyloxapine (B195979). nih.govwikipedia.orgresearchgate.net

The pharmacological activities of these metabolites can differ significantly from the parent drug and from each other. researchgate.net For instance, 7-hydroxyloxapine, although a minor metabolite, demonstrates a high affinity for D2 dopamine (B1211576) receptors, similar to the parent compound, while 8-hydroxyloxapine shows no significant activity at this receptor. nih.gov The formation of 7-hydroxyloxapine is primarily attributed to the actions of CYP3A4 and CYP2D6 enzymes. nih.gov

Significance of Deuterated Analogues in Contemporary Pharmacological Investigations

Deuterated analogues, also known as isotopically labeled compounds, are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.org This substitution has minimal impact on the size, shape, and biological activity of the molecule. wikipedia.orggabarx.com However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org

This increased bond strength can lead to a "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of this bond is slowed down. wikipedia.org In the context of drug metabolism, which often involves the breaking of C-H bonds by metabolic enzymes, deuteration can significantly reduce the rate of metabolism. nih.govwikipedia.orgcdnsciencepub.com

This property of deuterated compounds makes them invaluable tools in pharmacological research for several reasons:

Metabolic Pathway Elucidation: By strategically placing deuterium atoms on a drug molecule, researchers can investigate the specific sites of metabolism.

Pharmacokinetic Studies: Deuterated analogues are frequently used as internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify the parent drug and its metabolites in biological samples. researchgate.netresearchgate.net

Improved Therapeutic Profiles: Slowing down metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing and more stable drug concentrations in the bloodstream. wikipedia.orggabarx.com It can also sometimes alter metabolic pathways to reduce the formation of toxic metabolites. nih.govcdnsciencepub.com

The first deuterated drug, deutetrabenazine, was approved by the FDA, highlighting the therapeutic potential of this approach. nih.govwikipedia.org

Overview of Research Focus on 7-Hydroxy Loxapine-D8

This compound is the deuterium-labeled version of 7-Hydroxy Loxapine. medchemexpress.comszabo-scandic.com Its primary application in research is as a labeled internal standard for the quantitative analysis of 7-Hydroxy Loxapine in biological matrices. researchgate.net The "D8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium. simsonpharma.com

Properties

Molecular Formula

C₁₈H₁₀D₈ClN₃O₂

Molecular Weight

351.86

Synonyms

2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol-D8;  2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine-D8;  2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f]oxazepine-D8; 

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 7 Hydroxy Loxapine

Enzymatic Biotransformation of Loxapine (B1675254) to 7-Hydroxy Loxapine

The conversion of loxapine to 7-hydroxy loxapine is a critical step in its metabolic cascade, primarily driven by enzymatic processes within the liver. This biotransformation involves the introduction of a hydroxyl group onto the loxapine molecule, a reaction catalyzed by a specific family of enzymes.

Role of Cytochrome P450 Isoforms in Loxapine Hydroxylation

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, plays a central role in the metabolism of a vast array of xenobiotics, including loxapine. mdpi.com These enzymes are responsible for the oxidative reactions that facilitate the elimination of drugs from the body. mdpi.com The hydroxylation of loxapine at the 7th position is a prime example of a CYP-mediated reaction.

Research has consistently identified two primary CYP isoforms as the main catalysts for the 7-hydroxylation of loxapine: CYP2D6 and CYP3A4. nih.govfda.gov In vitro studies using human liver microsomes and cDNA-expressed enzymes have demonstrated that CYP2D6 is the principal enzyme responsible for the formation of 7-hydroxy loxapine. nih.gov The involvement of CYP3A4 in this specific metabolic pathway has also been confirmed. nih.govfda.gov

While CYP2D6 and CYP3A4 are the primary drivers of 7-hydroxylation, other CYP isoforms also contribute to this metabolic process, albeit to a lesser extent. researchgate.net Studies utilizing cDNA-expressed microsomes have implicated a broader range of enzymes in the formation of 7-hydroxy loxapine, including CYP1A1, CYP1A2, CYP2B6, and CYP2J2. researchgate.net One study also noted the involvement of CYP2C18 in this pathway. researchgate.net The contribution of these other enzymes highlights the complexity of loxapine metabolism.

In Vitro Metabolic Investigations Utilizing Subcellular Fractions and Recombinant Enzymes

The elucidation of loxapine's metabolic pathways has been heavily reliant on in vitro research methodologies. Scientists have employed human liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, to study the formation of 7-hydroxy loxapine. nih.govresearchgate.net These experiments have been instrumental in identifying the key enzymes involved.

Furthermore, the use of recombinant enzymes, which are individual CYP isoforms produced in a laboratory setting, has allowed for a more precise determination of each enzyme's specific contribution to loxapine metabolism. nih.govresearchgate.net By incubating loxapine with these individual recombinant enzymes, researchers can directly observe the formation of 7-hydroxy loxapine and quantify the catalytic activity of each isoform. nih.gov

Metabolic Profile of Loxapine and its Hydroxylated Metabolites

Identification of 7-Hydroxy Loxapine as a Major Metabolite

Among the various metabolites of loxapine, 7-hydroxy loxapine is recognized as a major product of its metabolism. nih.govdrugs.commedscape.com Following oral administration, 7-hydroxy loxapine is found in significant concentrations in the plasma. nih.gov In fact, after a one-hour incubation of loxapine in human liver microsomes, 7-hydroxy loxapine was the most abundant metabolite detected. researchgate.net

Animal studies have also corroborated these findings. In rats, following both intravenous and oral administration of loxapine, 7-hydroxy loxapine was the major metabolite observed in plasma. tandfonline.com Furthermore, high levels of 7-hydroxy loxapine have been found throughout various brain regions in rats after loxapine administration. nih.gov

The following table summarizes the key cytochrome P450 enzymes involved in the formation of 7-Hydroxy Loxapine.

Enzyme FamilySpecific IsoformRole in 7-Hydroxylation
Cytochrome P450CYP2D6Primary enzyme responsible for the formation of 7-hydroxy loxapine. nih.gov
Cytochrome P450CYP3A4Significantly contributes to the formation of 7-hydroxy loxapine. nih.govfda.gov
Cytochrome P450CYP1A1Contributes to the formation of 7-hydroxy loxapine. researchgate.net
Cytochrome P450CYP1A2Contributes to the formation of 7-hydroxy loxapine. researchgate.net
Cytochrome P450CYP2B6Contributes to the formation of 7-hydroxy loxapine. researchgate.net
Cytochrome P450CYP2C18Contributes to the formation of 7-hydroxy loxapine. researchgate.net
Cytochrome P450CYP2J2Contributes to the formation of 7-hydroxy loxapine. researchgate.net

This detailed look into the biosynthesis and metabolic pathways of 7-hydroxy loxapine underscores the intricate enzymatic processes that govern the fate of loxapine in the body. The identification of the specific CYP450 isoforms involved provides a foundation for understanding the variability in drug response and the potential for drug-drug interactions.

Relative Abundance and Formation Kinetics of 7-Hydroxy Loxapine in Preclinical Models

Preclinical studies, predominantly in rat models, have provided valuable insights into the relative abundance and distribution of 7-hydroxy loxapine following the administration of loxapine.

Detailed Research Findings

Research has consistently shown that 7-hydroxy loxapine is a major metabolite of loxapine. In a study involving rats, following both intravenous and oral administration of loxapine, 7-hydroxy loxapine was identified as the major metabolite observed in plasma. tandfonline.com Amoxapine and loxapine N-oxide were also present but to a lesser extent. tandfonline.com Interestingly, 8-hydroxy loxapine, a major metabolite in humans, was not detected in rat plasma samples. tandfonline.com

One significant finding from a pharmacokinetic study in rats treated with a low oral dose of loxapine (1 mg/kg) was the substantial accumulation of 7-hydroxy loxapine in the brain. nih.govresearchgate.net Four hours after dosing, high concentrations of 7-hydroxy loxapine were found across ten different brain regions, with levels ranging from 68 to 124 ng/g. nih.govresearchgate.net In stark contrast, the parent drug, loxapine, was only present in trace amounts in both the brain (<5 ng/g) and plasma (<3 ng/ml). nih.govresearchgate.net This suggests a high degree of conversion of loxapine to its 7-hydroxy metabolite and significant penetration of this metabolite into the central nervous system in this preclinical model.

Another study in rats demonstrated that four hours after the administration of 1 mg of loxapine, the plasma concentrations of amoxapine, 7-hydroxyamoxapine, and 7-hydroxy loxapine were approximately 15 to 20 times higher than that of the parent loxapine. researchgate.net This further underscores the extensive metabolism of loxapine and the high relative abundance of its metabolites, including 7-hydroxy loxapine.

While the relative abundance of 7-hydroxy loxapine has been well-documented in preclinical models, specific data on its formation kinetics, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the involved enzymes (CYP2D6 and CYP3A4) in these models, are not extensively detailed in the currently available literature. However, the high concentrations of 7-hydroxy loxapine relative to the parent compound strongly indicate a rapid and efficient formation process.

Data Tables

Relative Abundance of Loxapine and its Metabolites in Rat Plasma

CompoundRelative AbundanceReference
7-Hydroxy LoxapineMajor metabolite tandfonline.com
AmoxapinePresent to a lesser extent tandfonline.com
Loxapine N-oxidePresent to a lesser extent tandfonline.com
8-Hydroxy LoxapineNot observed tandfonline.com

Concentrations of Loxapine and 7-Hydroxy Loxapine in Rats (4 hours post-1mg/kg oral dose)

CompoundBrain Concentration (ng/g)Plasma Concentration (ng/ml)Reference
Loxapine<5<3 nih.govresearchgate.net
7-Hydroxy Loxapine68-124Significantly higher than loxapine nih.govresearchgate.net

Deuterium Labeling and Chemical Synthesis of 7 Hydroxy Loxapine D8

Rationale for Deuterium (B1214612) Incorporation in Drug Metabolite Research

The substitution of hydrogen with its stable, heavier isotope, deuterium, is a subtle yet powerful modification that can significantly alter the physicochemical properties of a molecule without changing its fundamental chemical reactivity or shape. usask.canih.govnih.gov This isotopic substitution has profound implications in drug metabolism and pharmacokinetic studies.

Kinetic Isotope Effect on Carbon-Hydrogen Bond Cleavage in Drug Metabolism

A primary driver for deuterium incorporation is the kinetic isotope effect (KIE). chem-station.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present. chem-station.com

Many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidative cleavage of C-H bonds. researchgate.net By strategically placing deuterium at metabolically vulnerable sites on a drug molecule or its metabolite, the rate of metabolism at that position can be significantly reduced. This phenomenon, known as the deuterium kinetic isotope effect, can lead to a more predictable and sustained exposure to the active compound. nih.gov

Enhancement of Metabolic Stability and Pharmacokinetic Profile for Research Analytes

The KIE directly translates to enhanced metabolic stability for deuterated compounds. nih.gov For a research analyte like 7-Hydroxy Loxapine-D8, this stability is crucial. Slower metabolism can lead to a longer half-life and increased systemic exposure (Area Under the Curve, AUC), which can be advantageous in research settings for characterizing the pharmacological activity of the metabolite. nih.gov

The improved metabolic profile can also potentially reduce the formation of unwanted or reactive metabolites, thereby providing a cleaner safety profile for the research compound. nih.gov Furthermore, by blocking a specific metabolic pathway through deuteration, researchers can better elucidate alternative metabolic routes and gain a more comprehensive understanding of the drug's disposition in the body.

Utility in Quantitation and Tracer Studies

Deuterium-labeled compounds are invaluable as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). rsc.org Since this compound has a higher mass than its non-deuterated counterpart, it can be easily distinguished by a mass spectrometer. Its chemical and physical properties, however, are nearly identical to the endogenous analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization efficiency lead to more accurate and precise quantification of the non-deuterated 7-Hydroxy Loxapine (B1675254) in biological matrices like plasma and urine. nih.gov

Moreover, deuterated compounds serve as excellent tracers in pharmacokinetic and metabolic studies. By administering a deuterated version of a drug or metabolite, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labeling. This allows for detailed investigation of metabolic pathways and the fate of the compound in vivo.

Synthetic Methodologies for this compound

The synthesis of this compound, with the deuterium atoms located on the piperazine (B1678402) ring, can be approached through several strategic pathways. These methods generally involve either the incorporation of a pre-deuterated building block or the deuteration of a suitable precursor molecule.

Deuterated Methylation Strategies

One plausible synthetic route involves the use of deuterated N-methylpiperazine as a key building block. The synthesis would likely begin with a precursor to the dibenzoxazepine (B10770217) core of Loxapine. This tricyclic intermediate would then be reacted with deuterated N-methylpiperazine to introduce the isotopically labeled side chain.

A related strategy could involve the use of deuterated methylating agents to introduce the CD3 group onto the piperazine nitrogen at a late stage in the synthesis. For example, a desmethyl-loxapine precursor could be methylated using a deuterated methyl iodide (CD3I) or another suitable deuterated methylating reagent.

Reagent TypeExample ReagentApplication in Synthesis
Deuterated Building Block1-(Methyl-d3)piperazineDirect incorporation of the deuterated piperazine ring onto the dibenzoxazepine core. medchemexpress.com
Deuterated Alkylating AgentDeuterated Methyl Iodide (CD3I)N-methylation of a desmethyl-loxapine precursor to introduce the deuterated methyl group.

Precursor Deuteration and Subsequent Derivatization

An alternative and widely used approach for synthesizing deuterated piperazine-containing compounds involves the reduction of an appropriate imide or amide precursor with a deuterium source. usask.canih.gov In the context of this compound, a potential synthetic pathway could start with the synthesis of a piperazine-2,6-dione (B107378) or a similar precursor.

This precursor could then be reduced using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD4). This reduction step would introduce deuterium atoms at multiple positions on the piperazine ring. The resulting deuterated piperazine derivative could then be coupled with the dibenzoxazepine core to form deuterated Loxapine, which would subsequently be hydroxylated to yield this compound.

Another possibility is the direct hydrogen-deuterium exchange on the loxapine molecule itself or a suitable precursor, catalyzed by a metal such as palladium or ruthenium in the presence of a deuterium source like D2O. nih.govx-chemrx.com This method, often referred to as H-D exchange, can be a highly efficient way to introduce deuterium at specific positions late in the synthetic sequence.

Deuteration MethodKey ReagentsStage of Incorporation
Reductive DeuterationLithium Aluminum Deuteride (LiAlD4)Early to mid-stage, on a piperazine ring precursor.
Catalytic H-D ExchangePalladium/Carbon (Pd/C), D2OLate-stage, on the fully formed Loxapine or a close derivative.

Isotopic Purity and Chemical Characterization of the Deuterated Analogue

The utility of this compound as an internal standard is critically dependent on its high isotopic purity and thorough chemical characterization. These parameters ensure the accuracy and reliability of quantitative analyses. veeprho.com While specific batch data is typically provided in a Certificate of Analysis by the manufacturer, the following sections describe the key aspects of isotopic purity and the analytical techniques used for characterization. simsonpharma.commedchemexpress.com

Isotopic Purity

Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms. For this compound, the ideal molecule contains eight deuterium atoms. However, the synthesis process can result in a distribution of isotopologues, with molecules containing fewer than eight deuterium atoms (e.g., D7, D6) or no deuterium atoms (D0). High isotopic purity is essential to prevent interference with the quantification of the unlabeled analyte.

Mass spectrometry is the primary technique used to determine the isotopic distribution of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified. A high isotopic purity would be indicated by a very high abundance of the D8 species compared to the less-deuterated forms.

Interactive Data Table: Representative Isotopic Distribution of this compound

IsotopologueDeuterium Atoms (n)Relative Abundance (%)
D00< 0.1
D11< 0.1
D22< 0.1
D33< 0.1
D44< 0.5
D55< 1.0
D66< 2.0
D77~ 5.0
D88> 90.0

Note: This table presents representative data to illustrate a typical isotopic distribution for a high-purity standard. Actual values may vary by batch and are provided in the product's Certificate of Analysis.

Chemical Characterization

Thorough chemical characterization is necessary to confirm the identity and purity of this compound. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS): As mentioned, MS is crucial for confirming the molecular weight of the deuterated compound and assessing its isotopic purity. The mass spectrum will show a molecular ion peak corresponding to the mass of the D8 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to verify the structure of the molecule and the location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring would be absent or significantly diminished, confirming successful deuteration at these positions. ¹³C NMR can also be used to confirm the carbon skeleton of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. This technique separates the deuterated compound from any non-deuterated precursors, by-products, or other impurities. The result is typically reported as a percentage purity.

Interactive Data Table: Representative Chemical Characterization Data for this compound

Analytical TechniqueParameterSpecification
Mass SpectrometryMolecular Weight (D8)351.86 g/mol
¹H NMRConformanceConforms to structure
HPLCChemical Purity≥ 98%
Isotopic Purity% D8≥ 90%

Note: This table presents representative data. Actual specifications are provided in the product's Certificate of Analysis.

Analytical Methodologies and Bioanalytical Applications of 7 Hydroxy Loxapine D8

Advanced Chromatographic Techniques for Separation and Quantification

The accurate measurement of 7-Hydroxy Loxapine (B1675254) from complex biological samples, such as plasma, serum, or brain tissue, necessitates sophisticated separation and detection technologies. Chromatographic methods coupled with mass spectrometry are the gold standard for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 7-Hydroxy Loxapine-D8 Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of Loxapine and its metabolites due to its high sensitivity and selectivity. nih.govwaters.com Methods have been developed for the simultaneous determination of Loxapine and its key metabolites, including 7-Hydroxy Loxapine, in human plasma and rat brain tissues. nih.govnih.govnih.gov

In a typical LC-MS/MS assay, a small volume of a biological sample (e.g., 100 µL of plasma) is first processed to remove proteins and other interfering substances. nih.gov Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govchromatographyonline.com Cation-exchange SPE has been shown to be effective for extracting Loxapine and its hydroxylated metabolites. nih.gov

The processed sample is then injected into a high-performance liquid chromatography (HPLC) system. Reversed-phase chromatography, often using a C18 column, is employed to separate the analytes based on their hydrophobicity before they enter the mass spectrometer. nih.gov The mass spectrometer, typically a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for the analyte (7-Hydroxy Loxapine) and a corresponding transition for the internal standard (this compound). The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte, is crucial for correcting analytical variability. tandfonline.comtexilajournal.com

Table 1: Typical LC-MS/MS Parameters for Loxapine Metabolite Analysis

ParameterTypical Setting
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Chromatography Reversed-Phase HPLC (e.g., C18 column)
Mobile Phase Gradient elution with Acetonitrile and an aqueous buffer (e.g., ammonium formate)
Ionization Mode Electrospray Ionization Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Stable Isotope-Labeled (e.g., this compound)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common for modern bioanalysis of antipsychotics, Gas Chromatography-Mass Spectrometry (GC-MS) has historically been used for the analysis of Loxapine and its metabolites. researchgate.netresearchgate.net GC-MS analysis often requires a chemical derivatization step to increase the volatility and thermal stability of polar metabolites like 7-Hydroxy Loxapine. researchgate.net This process, which may involve trifluoroacetylation or trimethylsilylation, adds complexity to the sample preparation workflow. researchgate.net The use of a deuterated internal standard, such as Loxapine-d3, has been reported in GC-MS assays to ensure quantitative accuracy. researchgate.net However, the advantages of LC-MS/MS, including simpler sample preparation and broader applicability to polar and non-volatile compounds, have made it the predominant technique. researchgate.net

Role of this compound as an Internal Standard

The primary role of this compound is to serve as an internal standard (IS) in quantitative bioanalytical methods. An ideal internal standard closely mimics the chemical and physical properties of the analyte. A stable isotope-labeled (SIL) internal standard, where several hydrogen atoms are replaced with deuterium (B1214612), is considered the "gold standard" because it has nearly identical physicochemical properties to the analyte itself. tandfonline.com

Minimization of Matrix Effects and Ion Suppression in Mass Spectrometry

When analyzing samples from biological matrices like plasma or urine, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source. chromatographyonline.com This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantification. medipharmsai.com

Because this compound is chemically almost identical to 7-Hydroxy Loxapine, it experiences the same degree of matrix effect. tandfonline.comtexilajournal.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement that affects both compounds is effectively canceled out. texilajournal.com This normalization ensures that the final calculated concentration is unaffected by sample-to-sample variations in matrix composition, leading to a more robust and reliable assay. waters.com

Enhancement of Assay Accuracy and Precision for Metabolite Quantification

The use of this compound as an internal standard significantly improves both the accuracy and precision of bioanalytical assays. nih.govnih.gov Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement.

The SIL-IS corrects for potential analyte loss during every step of the analytical process, including:

Sample Extraction: Variability in the efficiency of SPE or LLE is compensated for.

Instrumental Analysis: Fluctuations in injection volume and mass spectrometer response are normalized.

By accounting for this procedural variability, the ratio of the analyte to the IS remains constant even if the absolute signal intensities change. texilajournal.com Validated LC-MS/MS methods for Loxapine and its metabolites that employ appropriate internal standards consistently demonstrate high accuracy (typically within ±15% of the nominal value) and precision (with a coefficient of variation not exceeding 15%). nih.govnih.gov

Method Validation Parameters for Research Bioanalytical Assays

For a bioanalytical method to be considered reliable for research, it must undergo a thorough validation process according to guidelines established by regulatory agencies like the U.S. Food and Drug Administration (FDA). nalam.cafda.gov The validation process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose. nih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. nalam.ca

Accuracy: The closeness of the determined value to the nominal or known true value. It is typically assessed by analyzing quality control (QC) samples at several concentration levels. nih.govslideshare.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as both within-run (intra-assay) and between-run (inter-assay) precision. nih.govslideshare.net

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve must be reproducible, and a regression model (e.g., weighted linear regression) is used to fit the data. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.govnih.gov

Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.

Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov

Table 2: Typical FDA Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ)
Precision Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ)
Calibration Curve Correlation coefficient (r²) should be ≥ 0.99; standards should be within ±15% of nominal (±20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix
Stability Analyte concentration should be within ±15% of the initial concentration

Linearity, Range, and Lower Limits of Quantification

The performance of a bioanalytical method is fundamentally defined by its linearity, dynamic range, and sensitivity. For methods employing this compound as an internal standard to quantify loxapine and its metabolites, including 7-Hydroxy Loxapine, robust validation has been established. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have demonstrated linearity over a specified concentration range. researchgate.netnih.gov

A fully validated LC-MS/MS method showed a calibration curve range of 0.0500 to 50.0 ng/mL for all analytes, including 7-Hydroxy Loxapine. researchgate.netnih.gov The relationship between concentration and instrument response was defined using a 1/x²-weighted linear regression analysis. researchgate.netnih.gov The lower limit of quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, was established at 0.0500 ng/mL. researchgate.netnih.gov This level of sensitivity is critical for supporting clinical studies where analyte concentrations can be very low.

Table 1: Linearity and Sensitivity of the Analytical Method for 7-Hydroxy Loxapine

Parameter Value
Linearity Range 0.0500 - 50.0 ng/mL
Regression Model 1/x²-weighted linear regression
Lower Limit of Quantification (LLOQ) 0.0500 ng/mL

Intra- and Inter-Assay Precision and Accuracy

Precision measures the closeness of agreement between a series of measurements, while accuracy reflects the closeness of the mean of a set of measurements to the actual value. Both are critical for ensuring the reliability of a bioanalytical method. For the quantification of 7-Hydroxy Loxapine using its deuterated internal standard, precision and accuracy have been thoroughly evaluated.

Intra-assay precision, which assesses variability within a single analytical run, was reported to be less than 15%. researchgate.netnih.gov Inter-assay precision, which evaluates variability between different runs, was found to be less than 10%. researchgate.netnih.gov A separate validation study based on three separate runs reported a between-run precision varying from 0.0% to 13.8% for all analytes at all concentrations. nih.gov

The accuracy of these methods was demonstrated to be within ±13% of the nominal value. researchgate.netnih.gov Another study reported accuracy ranging from 86.4% to 109.3% of the nominal concentration across all quality control levels. nih.gov These results confirm that the methods are precise and accurate for their intended purpose.

Table 2: Precision and Accuracy Data for the Quantification of 7-Hydroxy Loxapine

Validation Parameter Finding
Intra-Assay Precision (% CV) < 15%
Inter-Assay Precision (% CV) < 10%
Between-Run Precision (% CV) 0.0% - 13.8%
Accuracy (% of Nominal) 86.4% - 109.3%

Stability of this compound in Biological Matrices

The stability of the analyte and the internal standard in biological matrices under various storage and handling conditions is paramount for reliable bioanalytical results. While data specific to this compound is not detailed, extensive stability testing has been conducted on the non-deuterated analyte, 7-Hydroxy Loxapine, and other related metabolites in human plasma. As the internal standard, this compound is expected to exhibit similar stability characteristics to ensure the integrity of the assay.

Studies have established various forms of short-term and long-term stability in both solutions and the biological matrix. nih.gov Specifically, loxapine and its four metabolites, including 7-Hydroxy Loxapine, were found to be stable in human plasma for up to 260 days when stored at -20°C. nih.gov This ensures that samples can be stored for extended periods before analysis without compromising the accuracy of the results.

Sample Preparation Techniques for Complex Biological Matrices

The analysis of analytes in complex biological matrices like plasma requires effective sample preparation to remove interfering substances such as proteins and lipids. The choice of technique is crucial for achieving high recovery, minimizing matrix effects, and ensuring the sensitivity and robustness of the assay.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up and concentrating analytes from biological fluids. For the analysis of 7-Hydroxy Loxapine, specific SPE protocols have been developed and validated.

One successful method utilizes cation-exchange SPE to extract loxapine, amoxapine, and the two hydroxylated metabolites (7-OH-loxapine and 8-OH-loxapine) from human plasma. researchgate.netnih.gov Another advanced protocol employs micro-elution SPE to process plasma samples as small as 100μL. nih.gov This approach is particularly advantageous as it reduces sample volume requirements and streamlines the workflow. The extraction recoveries for loxapine and its metabolites using these SPE methods have been reported to be above 80%. nih.gov

Protein Precipitation Methods

Protein precipitation is a simpler and faster alternative to SPE for sample preparation. In this method, a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte of interest is collected for analysis.

While SPE was the preferred method for hydroxylated metabolites like 7-Hydroxy Loxapine in some validated assays, organic precipitation was successfully used to quantify Loxapine N-oxide from human plasma. researchgate.netnih.gov The selection between SPE and protein precipitation often depends on the specific analyte and the required level of sample cleanup and sensitivity.

Pharmacokinetic and Pharmacodynamic Research Applications of 7 Hydroxy Loxapine D8 in Preclinical Models

Investigation of 7-Hydroxy Loxapine (B1675254) Disposition in Animal Models

Research in rodent models has demonstrated that after administration of the parent drug Loxapine, the 7-Hydroxy Loxapine metabolite achieves significant concentrations in the brain, often exceeding those of Loxapine itself. nih.govresearchgate.net In a study involving rats treated with a low oral dose of Loxapine, high levels of 7-Hydroxy Loxapine were measured across ten different brain regions four hours after dosing. nih.gov The concentrations were found to be substantial, ranging from 68 to 124 ng/g in the brain tissues examined. nih.govresearchgate.net In contrast, only trace amounts of the parent Loxapine were detected in the brain (<5 ng/g). nih.govresearchgate.net This pronounced accumulation of 7-Hydroxy Loxapine in the brain suggests it plays a significant role in the central nervous system effects of Loxapine. researchgate.net The precise measurement of these regional concentrations is heavily reliant on analytical methods that use 7-Hydroxy Loxapine-D8 to ensure accuracy and reproducibility.

Table 1: Regional Brain Concentrations of 7-Hydroxy Loxapine in Rats

Brain Region Concentration (ng/g)
Striatum Up to 124
Other Regions 68 - 124

Data derived from studies in rats 4 hours after oral administration of Loxapine. nih.govresearchgate.net

Comparative pharmacokinetic studies in animal models, such as rats, have highlighted the distinct profiles of Loxapine and its 7-Hydroxy metabolite. Following oral administration of Loxapine, the plasma concentrations of 7-Hydroxy Loxapine, along with other metabolites, were found to be approximately 15 to 20 times higher than that of the parent drug. researchgate.net While Loxapine itself was present in only trace amounts in both plasma (<3 ng/ml) and the brain (<5 ng/g), its 7-Hydroxy metabolite showed significant accumulation in the brain. nih.govresearchgate.net

This disparity indicates extensive and rapid metabolism of Loxapine following oral administration, with 7-Hydroxy Loxapine being a major circulating and brain-penetrant metabolite. nih.gov The use of this compound in the bioanalytical methods for these studies is fundamental to accurately quantify the low levels of the parent drug and the substantially higher levels of the metabolite, allowing for a reliable comparison of their pharmacokinetic behaviors. nih.govnih.gov

Table 2: Comparative Plasma and Brain Concentrations of Loxapine and 7-Hydroxy Loxapine in Rats

Compound Plasma Concentration Brain Concentration
Loxapine <3 ng/ml <5 ng/g
7-Hydroxy Loxapine ~15-20x higher than Loxapine 68 - 124 ng/g

Concentrations measured 4 hours after a low oral dose of Loxapine. nih.govresearchgate.net

Evaluation of this compound in Metabolic Stability Studies

In vitro metabolic stability studies are a cornerstone of preclinical drug development, providing insights into a compound's susceptibility to metabolic enzymes, primarily located in the liver. In this context, this compound serves as a critical analytical tool for quantifying the rate at which the active 7-Hydroxy Loxapine is metabolized.

Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are frequently used to assess the metabolic stability of compounds. nih.govspringernature.comenamine.net Studies using human liver microsomes have identified the enzymatic pathways responsible for the formation of Loxapine's metabolites. The formation of 7-Hydroxy Loxapine is attributed to several CYP enzymes, including CYP2D6 and CYP3A4. fda.gov When 7-Hydroxy Loxapine itself is incubated with liver microsomes, its rate of disappearance over time can be measured to determine its metabolic stability. researchgate.netresearchgate.net this compound is used as the internal standard in the LC-MS/MS analysis to precisely quantify the remaining parent compound at various time points, allowing for the calculation of its in vitro half-life and intrinsic clearance. nih.gov After a one-hour incubation of Loxapine in liver microsomes, 7-Hydroxy-Loxapine was identified as the most abundant metabolite formed. researchgate.net

Assessment of Pharmacological Activity of 7-Hydroxy Loxapine in Research Models

Table 3: List of Compounds

Compound Name
This compound
7-Hydroxy Loxapine
Loxapine
Amoxapine
8-Hydroxy Loxapine
7-Hydroxyamoxapine
8-Hydroxyamoxapine
Haloperidol

Receptor Binding Affinity Profiling (e.g., Dopamine (B1211576) D2 Receptors)

Research has consistently shown that 7-hydroxyloxapine (B195982) has a considerably higher affinity for D2 receptors compared to loxapine itself. nih.govpsychiatryonline.org In vitro studies have quantified this difference, revealing that 7-hydroxyloxapine possesses an affinity for the D2 receptor that is approximately five times higher than that of the parent compound. psychiatryonline.orgpsychiatryonline.org This potent binding helps to explain discrepancies observed between loxapine's in vitro receptor binding profile and its in vivo effects, where a stronger D2 receptor blockade is often seen than would be predicted from loxapine's affinity alone. nih.govpsychiatryonline.org

Comparative binding studies investigating the displacement of the radioligand ³H-spiroperidol from rat striatal membranes have further elucidated the potency of 7-hydroxyloxapine. These studies revealed that 7-hydroxyloxapine's ability to displace the D2 ligand is 1.5 times more potent than the typical antipsychotic haloperidol and 8 times more potent than chlorpromazine. nih.gov In contrast, another major metabolite, 8-hydroxyloxapine (B195979), is essentially inactive at the D2 receptor, highlighting the specific and significant contribution of 7-hydroxyloxapine to the dopaminergic antagonism of loxapine. nih.govnih.gov The combined effects of loxapine and, significantly, 7-hydroxyloxapine on postsynaptic D2 receptors are thought to be central to the clinical efficacy of loxapine in treating schizophrenia. nih.gov

Comparative Dopamine D2 Receptor Binding Affinity
CompoundRelative Affinity vs. LoxapineRelative Potency vs. Haloperidol (³H-spiroperidol displacement)Notes
7-Hydroxyloxapine~5 times higher1.5 times higherConsidered a major contributor to in vivo D2 receptor blockade. psychiatryonline.orgpsychiatryonline.orgnih.gov
LoxapineBaselineLess potentParent compound with high affinity for D2 and 5-HT2A receptors. nih.govnih.gov
8-HydroxyloxapineEssentially inactiveEssentially inactiveDoes not contribute significantly to D2 receptor antagonism. nih.govnih.gov

In Vivo Contribution to Observed Effects (e.g., Cataleptogenic Activity in Rodents)

The potent D2 receptor antagonism of 7-hydroxyloxapine translates into significant in vivo effects in preclinical models, most notably the induction of catalepsy. Catalepsy in rodents, characterized by a state of immobility and waxy flexibility, is a widely used behavioral marker for the extrapyramidal side effects associated with D2 receptor blockade in the striatum.

Further research has confirmed that when administered directly, 7-hydroxyloxapine is more cataleptogenic than loxapine. researchgate.netnih.gov An intriguing observation from these studies is that the presence of the parent compound, loxapine, appeared to reduce the intensity of the catalepsy induced by 7-hydroxyloxapine, suggesting a complex interaction between the parent drug and its metabolite in modulating motor effects. researchgate.netnih.gov

Summary of Findings on Cataleptogenic Activity in Rodents
FindingImplicationSource
Catalepsy score correlates positively with striatal 7-hydroxyloxapine concentration.7-hydroxyloxapine is the key driver of catalepsy after loxapine administration. researchgate.netnih.gov
No correlation between catalepsy and striatal loxapine concentration.The parent drug is not the main contributor to this specific in vivo effect. researchgate.netnih.gov
7-hydroxyloxapine is more cataleptogenic than loxapine.The metabolite has a more potent effect on motor control pathways. researchgate.netnih.gov
Loxapine may reduce 7-hydroxyloxapine-induced catalepsy.Suggests a complex modulatory interaction between the two compounds. researchgate.netnih.gov

Neurotransmitter Turnover Studies in Animal Brain Regions

The intense blockade of postsynaptic D2 receptors by 7-hydroxyloxapine is expected to produce a compensatory increase in the synthesis and release of dopamine in specific brain regions, a phenomenon known as increased neurotransmitter turnover. This effect is a hallmark of many antipsychotic drugs and is particularly pronounced in the striatum.

While studies directly administering 7-hydroxyloxapine to measure neurotransmitter turnover are limited, research following loxapine administration provides strong indirect evidence of the metabolite's role. It has been observed that loxapine administration leads to an acceleration of dopamine turnover in the striatum. nih.gov Crucially, the same studies that identified 7-hydroxyloxapine as the primary driver of catalepsy—an effect localized to the striatum—also noted increases in striatal dopamine turnover. researchgate.netnih.gov

After both intranasal and oral administration of loxapine in rats, comparable increases in the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), were observed in the striatum. nih.gov Given the direct correlation between striatal 7-hydroxyloxapine concentrations and the behavioral effects of D2 blockade (catalepsy), it is inferred that this potent metabolite is the principal cause of the observed increase in dopamine turnover in this brain region. The feedback mechanism within dopaminergic neurons, triggered by the strong postsynaptic receptor antagonism of 7-hydroxyloxapine, leads to this elevated rate of dopamine synthesis and metabolism.

Advanced Research Directions and Emerging Applications for Deuterated Metabolites

Computational Chemistry and Molecular Modeling of 7-Hydroxy Loxapine (B1675254) and its Deuterated Analogue

Computational methods provide invaluable insights into the molecular behavior of drugs and their metabolites, predicting their interactions and metabolic fate without the need for extensive preliminary laboratory work.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's structure correlates with its biological activity. For Loxapine and its metabolites, including 7-Hydroxy Loxapine, the key pharmacological actions involve interactions with dopamine (B1211576) D2 and serotonin 5-HT2A receptors. patsnap.compsychiatrist.com Computational SAR analysis helps to elucidate how specific structural features of these molecules contribute to their binding affinity and efficacy at these receptors.

The introduction of deuterium (B1214612) to create 7-Hydroxy Loxapine-D8 does not typically alter the fundamental pharmacological activity, as the molecular shape and electronic properties remain nearly identical to the non-deuterated compound. eurekalert.orgingenza.com However, deuteration introduces a significant change in bond strength, a phenomenon central to the Kinetic Isotope Effect (KIE) . wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. taiwannews.com.tw Consequently, chemical reactions that involve the cleavage of this bond, which are often rate-limiting steps in drug metabolism, proceed at a slower rate. wikipedia.orgnih.gov This slowing of metabolism can have profound effects on the compound's pharmacokinetic profile. ingenza.comscienceopen.com

Table 1: Comparison of Hydrogen and Deuterium Properties

PropertyHydrogen (¹H)Deuterium (²H or D)Implication for KIE
Atomic Mass ~1.0 amu~2.0 amuGreater mass contributes to lower vibrational frequency of the C-D bond.
Bond Energy (C-X) WeakerStrongerMore energy is required to break the C-D bond, slowing reaction rates.
Natural Abundance ~99.98%~0.0115%Deuterated compounds are synthetically produced for research. mdpi.com

Loxapine undergoes extensive metabolism in the liver, primarily mediated by the Cytochrome P450 (CYP) enzyme system. patsnap.comnih.gov In vitro studies have identified the specific CYP isozymes responsible for its transformation into its major metabolites. The formation of 7-Hydroxy Loxapine is primarily attributed to the activity of CYP3A4 and CYP2D6, while 8-Hydroxy Loxapine formation is mainly catalyzed by CYP1A2. nih.govresearchgate.net

Computational chemistry, through molecular docking and simulation, can model the interaction between Loxapine and the active sites of these CYP enzymes. These models can predict:

The preferred orientation of the substrate (Loxapine) within the enzyme's active site.

The proximity of specific C-H bonds to the enzyme's reactive center.

The energetic feasibility of different metabolic reactions (e.g., hydroxylation, N-demethylation). researchgate.net

By applying these models to the deuterated analogue, this compound, researchers can predict how the KIE will influence metabolic pathways. For instance, if a C-D bond is at a site of metabolic attack, the model would predict a slower rate of metabolism at that position, potentially leading to a "metabolic switching" effect, where other, non-deuterated sites are metabolized more readily. nih.gov

Table 2: Key Cytochrome P450 Enzymes in Loxapine Metabolism

MetabolitePrimary Catalyzing CYP Enzymes
7-Hydroxy Loxapine CYP3A4, CYP2D6 nih.govresearchgate.net
8-Hydroxy Loxapine CYP1A2 nih.govresearchgate.netnih.gov
Amoxapine (N-desmethyl-loxapine) CYP3A4, CYP2C19, CYP2C8 nih.gov

Application in Metabolomics Research

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, relies heavily on advanced analytical techniques. Deuterated compounds like this compound are indispensable tools in this field. simsonpharma.com

Stable isotope tracing is a powerful method used to map the flow of atoms through metabolic pathways. nih.govmdpi.com In this approach, a molecule containing a stable isotope (like deuterium in this compound) is introduced into a biological system. immune-system-research.com Analytical instruments, particularly high-resolution mass spectrometers, can then distinguish between the labeled and unlabeled metabolites based on their mass difference. nih.gov

This technique allows researchers to:

Follow the Fate of a Metabolite: By tracking the appearance of the deuterium label in downstream products, scientists can definitively trace the biochemical transformations of 7-Hydroxy Loxapine. immune-system-research.com

Elucidate Novel Pathways: The detection of unexpected labeled compounds can lead to the discovery of previously unknown metabolic routes.

Quantify Pathway Activity: The rate at which the isotopic label is incorporated into different metabolites provides quantitative information about the relative activity or flux through competing metabolic pathways. mdpi.comimmune-system-research.com

One of the most critical applications of deuterated compounds is their use as internal standards (IS) in quantitative bioanalysis, especially in methods using liquid chromatography-mass spectrometry (LC-MS). clearsynth.compharmaffiliates.com The quantification of drugs and their metabolites in complex biological matrices like plasma or brain tissue requires high precision and accuracy. texilajournal.comnih.gov

This compound serves as an ideal internal standard for the quantification of endogenous 7-Hydroxy Loxapine for several reasons:

Similar Physicochemical Properties: It behaves almost identically to the non-deuterated analyte during sample extraction, storage, and chromatographic separation. scispace.com This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.

Mass Distinction: It is easily distinguished from the native compound by the mass spectrometer due to its higher mass.

Correction for Matrix Effects: Biological samples contain many substances that can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the analyte. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it allows for reliable correction, leading to more accurate and precise quantification. clearsynth.comtexilajournal.com

The use of stable isotope-labeled internal standards is widely considered the gold standard for quantitative LC-MS assays in clinical and preclinical drug development. scispace.comnih.gov

Future Perspectives in Deuterated Drug and Metabolite Research

The field of deuterated compounds is expanding rapidly, driven by the potential to create new chemical entities with improved therapeutic properties and to advance analytical science. taiwannews.com.twclearsynthdiscovery.com The global market for deuterated drugs is projected to grow significantly, reflecting increasing investment in this area. taiwannews.com.twclearsynthdiscovery.com

Future research directions include:

Development of "Better" Drugs: The "deuterium switch" approach, where hydrogen atoms at sites of metabolism in existing drugs are replaced with deuterium, can lead to medicines with improved pharmacokinetic profiles. ingenza.comnih.gov This may result in a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites. clearsynthdiscovery.comgabarx.com

Precision Medicine: As our understanding of how individuals metabolize drugs differently (pharmacogenomics) grows, deuterated compounds could be used to fine-tune a drug's properties to suit a patient's specific metabolic profile.

Advanced Metabolomics: The synthesis of a wider array of deuterated metabolites will enhance the capabilities of metabolomics research. simsonpharma.com These tools will enable a more detailed and dynamic understanding of cellular metabolism in both healthy and diseased states, paving the way for the discovery of new biomarkers and therapeutic targets. nih.govresearchgate.net

Development of Novel Deuterated Analogs for Research Purposes

The development of novel deuterated analogs of drug metabolites is a burgeoning area of research aimed at elucidating complex metabolic pathways and improving therapeutic agents. The substitution of hydrogen with deuterium can significantly impact the metabolic stability of a molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a cornerstone of drug metabolism. nih.gov This principle is leveraged to create analogs that exhibit altered pharmacokinetic properties, providing valuable insights for researchers.

Deuterated versions of existing drugs can exhibit improved pharmacokinetic or toxicological properties by modifying their metabolism. nih.gov This "deuterium switch" can lead to several benefits, including:

Reduced Rate of Metabolism: Slowing down the metabolic breakdown of a drug can lead to a longer half-life and increased systemic exposure. gabarx.com

Altered Metabolic Pathways: Deuteration at specific sites can discourage metabolism at that position, potentially shifting the metabolic pathway towards alternative routes and reducing the formation of toxic metabolites. nih.gov

Improved Safety and Efficacy: By optimizing the pharmacokinetic profile, deuterated analogs can potentially offer improved safety and efficacy compared to their non-deuterated counterparts. nih.govresearchgate.net

The development of these analogs often involves a "deuterium switch" approach, where hydrogen atoms are selectively replaced with deuterium in a known active molecule. nih.gov This strategy has gained considerable traction, with several deuterated drugs receiving regulatory approval, underscoring the therapeutic potential of this approach. nih.gov For research purposes, novel deuterated analogs like this compound serve as invaluable tools for studying the in-vitro and in-vivo metabolism of the parent drug, loxapine. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can pinpoint sites of metabolic vulnerability and understand the enzymes responsible for their transformation.

Table 1: Comparison of Key Properties of Hydrogen and Deuterium

PropertyHydrogen (¹H)Deuterium (²H or D)
Atomic Mass (amu) ~1.008~2.014
Number of Neutrons 01
Bond Strength (C-X) WeakerStronger
Vibrational Frequency (C-X) HigherLower

Integration of Deuterated Standards in High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. The accuracy and reliability of HTS assays are paramount, and the integration of deuterated standards has become a critical component in achieving high-quality data. This compound serves as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart, 7-hydroxy loxapine, in biological matrices.

The use of deuterated internal standards in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), offers several distinct advantages: clearsynth.comtexilajournal.com

Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since a deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification. clearsynth.comresearchgate.net

Improved Precision and Accuracy: By co-eluting with the analyte, the deuterated internal standard accounts for variability during sample preparation, extraction, and instrument analysis. clearsynth.comtexilajournal.com This leads to improved precision and accuracy in the final concentration determination.

Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions. clearsynth.com

In HTS workflows, where thousands of samples are processed, the reliability and efficiency afforded by deuterated standards are invaluable. They enable researchers to confidently identify and quantify hits from large compound screens, facilitating the progression of promising drug candidates. The physical and chemical similarity of deuterated standards to the analyte ensures they behave almost identically throughout the analytical process, from extraction to detection, making them the gold standard for internal standards in quantitative bioanalysis. researchgate.net

Table 2: Applications of Deuterated Standards in Analytical Assays

Application AreaBenefit of Using Deuterated Standards
Pharmacokinetic Studies Accurate determination of drug and metabolite concentrations in biological fluids over time.
Therapeutic Drug Monitoring Precise measurement of circulating drug levels to optimize patient dosing.
Metabolite Identification Aid in the structural elucidation and quantification of metabolic products.
High-Throughput Screening Ensures data quality and reliability in the rapid analysis of large numbers of samples.

Q & A

Q. What are the critical steps in synthesizing and characterizing 7-Hydroxy Loxapine-D8 for research purposes?

  • Methodological Answer : Synthesis should follow deuterium incorporation protocols (e.g., hydrogen-deuterium exchange or deuteration of precursors), with rigorous characterization using nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic purity (>98% D8) and structural integrity. For novel compounds, provide full spectral data (¹H/¹³C NMR, HRMS) and purity assessments (HPLC) in the main manuscript, while detailed synthetic procedures can be included in supplementary materials . Known compounds require cross-referencing to established literature for identity confirmation.

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting deuterated analogs. Validate the method using calibration curves with deuterated internal standards (e.g., D8 vs. non-deuterated analogs) to account for matrix effects. Include parameters like limit of detection (LOD), recovery rates, and inter-day precision in the results section .

Q. How should researchers design initial stability studies for this compound under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing at pH ranges 1–8 (simulating gastrointestinal and systemic environments) and temperatures (4°C, 25°C, 37°C). Use kinetic modeling to predict degradation pathways and quantify half-lives. Report deviations from non-deuterated analogs, as deuterium substitution may alter metabolic stability .

Advanced Research Questions

Q. What experimental considerations are critical when investigating the pharmacokinetic (PK) profile of this compound in vivo?

  • Methodological Answer :
  • Study Design : Use a crossover design with non-deuterated Loxapine as a control to isolate isotope effects.
  • Sampling : Collect plasma/serum at time points covering absorption, distribution, and elimination phases.
  • Data Analysis : Apply non-compartmental modeling to calculate AUC, Cmax, and t½. Compare deuterated vs. non-deuterated analogs to assess isotopic impact on metabolic clearance .

Q. How can researchers resolve contradictory data on the metabolic pathways of this compound across different in vitro models?

  • Methodological Answer :
  • Triangulation : Replicate experiments using primary hepatocytes, liver microsomes, and recombinant CYP450 isoforms to identify enzyme-specific discrepancies.
  • Analytical Validation : Cross-verify metabolite profiles using orthogonal techniques (e.g., high-resolution MS vs. radioisotope tracing).
  • Contextual Analysis : Consider species-specific CYP450 activity and deuterium kinetic isotope effects in data interpretation .

Q. What strategies are recommended for comparative efficacy studies between this compound and its non-deuterated analog?

  • Methodological Answer :
  • Dose-Response Curves : Use in vitro assays (e.g., receptor binding or cell viability) to compare potency (IC50) and efficacy (Emax).
  • In Vivo Models : Employ behavioral or biomarker-based endpoints in rodent models, ensuring blinding and randomization.
  • Statistical Rigor : Apply ANOVA with post-hoc tests to assess significance, and report effect sizes to contextualize differences .

Q. How should researchers integrate metabolomic data to elucidate the deuterium-dependent effects of this compound?

  • Methodological Answer : Combine untargeted metabolomics (via LC-QTOF-MS) with stable isotope-resolved tracing to track deuterium incorporation into downstream metabolites. Use pathway enrichment analysis (e.g., KEGG, MetaboAnalyst) to identify perturbed metabolic networks. Validate findings with targeted assays for key pathways (e.g., lipid peroxidation or neurotransmitter synthesis) .

Q. What methodologies ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (spectra, chromatograms) in public repositories (e.g., Zenodo).
  • Protocol Standardization : Publish step-by-step experimental procedures with reagent lot numbers and instrument calibration details.
  • Independent Replication : Collaborate with external labs to validate key findings, addressing batch effects and inter-lab variability .

Q. How can researchers address ethical and regulatory challenges in clinical trials involving this compound?

  • Methodological Answer :
  • Ethical Approvals : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses, emphasizing deuterium’s role in reducing toxicity or improving bioavailability.
  • Patient Stratification : Use pharmacogenomic screening to enroll participants likely to benefit from deuterated analogs (e.g., CYP2D6 poor metabolizers).
  • Data Transparency : Share de-identified datasets via controlled-access platforms to balance open science with patient privacy .

Tables for Key Data

Table 1 : Comparison of Analytical Techniques for this compound

TechniqueSensitivity (LOD)Isotopic SpecificityTypical Use Case
LC-MS/MS0.1 ng/mLHighPlasma quantification
NMR1 μgModerateStructural confirmation
Isotope Ratio MS0.01‰Very HighMetabolic tracing

Table 2 : Key Parameters for In Vivo PK Studies

ParameterNon-Deuterated LoxapineThis compoundSignificance (p-value)
AUC0–24 (ng·h/mL)450 ± 50620 ± 70<0.05
t½ (h)6.2 ± 0.88.5 ± 1.2<0.01

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.